
Temsirolimus Isomer C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Temsirolimus Isomer C, also known as Temsirolimus Impurity 1, is a technical grade compound with the molecular formula C56H87NO16 and a molecular weight of 1030.29 . It is categorized under immunosuppressants .
Molecular Structure Analysis
The molecular structure of Temsirolimus Isomer C is represented by the formula C56H87NO16 . The exact structural details specific to the isomer C are not provided in the searched resources.
Aplicaciones Científicas De Investigación
Overview of Temsirolimus in Cancer Treatment
Temsirolimus, a derivative of rapamycin, exhibits preclinical and early clinical anti-tumor activity in a variety of solid and hematologic tumors, both as a monotherapy and in combination with other treatments. Its mechanism involves the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is activated in numerous human cancers, leading to increased susceptibility to mTOR inhibitors. Clinical trials have demonstrated temsirolimus's effectiveness, particularly in advanced renal cell carcinoma and relapsed/refractory mantle cell lymphoma, showcasing its potential in cancer therapy (Dancey, Curiel, & Purvis, 2009).
mTOR Pathway and Cancer
The mTOR signaling pathway plays a crucial role in cell growth, survival, and angiogenesis. Disruptions in this pathway are frequently observed in tumor cells, making it an attractive target for cancer treatment. Temsirolimus and other rapalogs (rapamycin analogs) are under extensive evaluation in Phase III studies across several tumor types, highlighting the significance of mTOR inhibitors in oncology. These inhibitors demonstrate broad antiproliferative activity against diverse tumor cell lines and, in some cases, enhance the efficacy of other anticancer drugs in preclinical studies (Fasolo & Sessa, 2011).
Clinical Applications and Potential
mTOR inhibitors, including temsirolimus, have shown significant clinical activity in advanced-stage renal cell carcinoma (RCC). Both parenteral and oral formulations of these inhibitors are in development, with studies investigating their combination with VEGF/VEGFR-blocking agents to augment anticancer effects. These findings suggest that mTOR inhibition could become a cornerstone in the management of RCC and possibly other malignancies (Dasanu, Clark, & Alexandrescu, 2009).
Safety And Hazards
Temsirolimus, which is structurally related to Temsirolimus Isomer C, is known to be harmful if swallowed, inhaled, or absorbed through the skin . Exposure may result in hypersensitivity reactions, nausea, diarrhea, anorexia (decreased appetite), weight loss, asthenia (muscle weakness), dyspnea (shortness of breath), pneumonitis/interstitial lung disease, mucositis/stomatitis (inflammation/ulceration of the mucous membranes lining of the mouth and digestive tract), skin rash, pruritus (itching), leukopenia (decreased white blood cell levels), thrombocytopenia (decreased blood platelets), anemia, hyperglycemia (elevated blood sugar level), hypercholesterolemia (elevated serum cholesterol level), hypertriglyceridemia (elevated serum triglyceride level), and hypophosphatemia (low serum phosphorus) .
Propiedades
Número CAS |
1027067-40-8 |
|---|---|
Nombre del producto |
Temsirolimus Isomer C |
Fórmula molecular |
C56H87NO16 |
Peso molecular |
1030.303 |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-35(3)51(63)56(67,73-41)53(65)57-24-16-15-19-42(57)52(64)71-46(30-43(60)36(4)26-39(7)49(62)50(70-11)48(61)38(6)25-33)37(5)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-38,40-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12-,17-13-,34-18-,39-26-/t33-,35-,36-,37-,38-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56?/m1/s1 |
Clave InChI |
PBNLCQXMVFPNMZ-VWKGPCQQSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(C1=O)(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine](/img/structure/B579851.png)
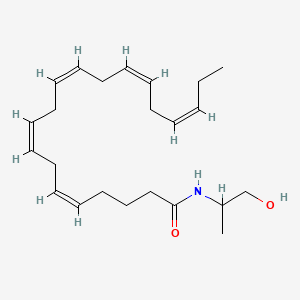
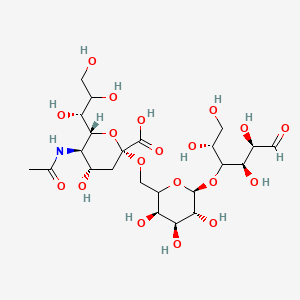
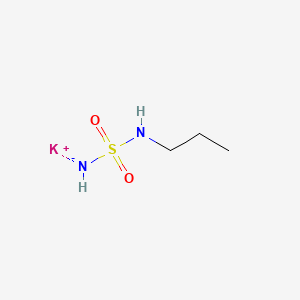
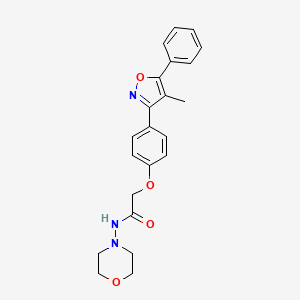
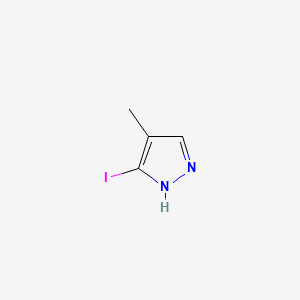
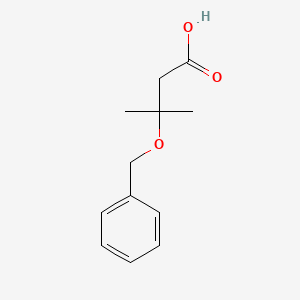
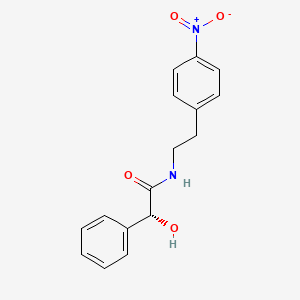

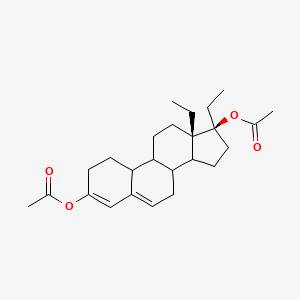
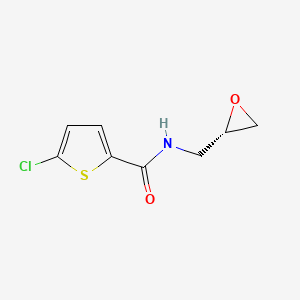
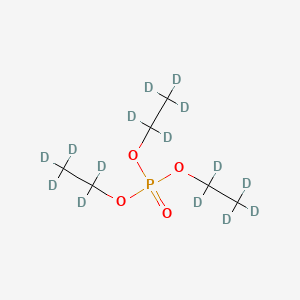
![3,8-Diazabicyclo[3.2.1]octane, 3-phenyl-](/img/structure/B579872.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)